![molecular formula C11H9N3 B1451749 3-Cyclopropylimidazo[1,5-a]pyridin-1-carbonitril CAS No. 1018557-46-4](/img/structure/B1451749.png)
3-Cyclopropylimidazo[1,5-a]pyridin-1-carbonitril
Übersicht
Beschreibung
3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
CPIA belongs to the imidazo[1,5-a]pyridine family, characterized by a cyclopropyl group attached to the imidazo core. This structural uniqueness enhances its chemical reactivity and biological activity.
Chemistry
CPIA serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for the development of novel compounds with tailored properties.
Biology
Research indicates that CPIA exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that CPIA effectively inhibits bacterial growth against various strains.
- Anticancer Activity : In vitro assays demonstrate that CPIA induces apoptosis in cancer cell lines at low concentrations.
Medicine
CPIA is being investigated as a potential drug candidate for various diseases due to its ability to modulate enzyme activity and disrupt cellular signaling pathways.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of CPIA compared to similar compounds in the imidazo[1,5-a]pyridine family:
Compound | Antimicrobial Activity (MIC µM) | Anticancer Activity (IC50 µM) |
---|---|---|
CPIA | E. coli: 50; B. cereus: 75 | 25 - 100 |
Imidazo[1,5-a]pyridine-1-carboxamide | E. coli: 100; B. cereus: 150 | >100 |
This comparison highlights CPIA's superior efficacy in both antimicrobial and anticancer activities.
Antimicrobial Efficacy Study
In a study evaluating the antibacterial properties of CPIA against clinical isolates of E. coli, results demonstrated significant inhibition of bacterial growth in a dose-dependent manner, with a minimum inhibitory concentration (MIC) of 50 µM.
Cancer Cell Line Testing
In vitro assays conducted on HeLa cells revealed that CPIA induced apoptosis at concentrations as low as 50 µM. Flow cytometry analyses confirmed significant increases in early apoptotic cells following treatment, indicating its potential as an anticancer agent.
Biologische Aktivität
Overview
3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a cyclopropyl group attached to an imidazo[1,5-a]pyridine ring with a carbonitrile functional group at the 1-position. This configuration may influence its interaction with biological targets, enhancing its pharmacological profile.
Anticancer Properties
Research indicates that 3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile exhibits anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines through modulation of key signaling pathways. The compound was shown to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10.5 | Induction of apoptosis |
A549 (Lung) | 12.3 | Inhibition of cell proliferation |
HeLa (Cervical) | 8.9 | Activation of caspase pathways |
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. The compound was screened alongside other imidazo[1,2-a]pyridines and showed promising results in inhibiting viral replication in vitro .
Table 2: Antiviral Activity Against HIV-1
Compound | EC50 (µM) | Mechanism of Action |
---|---|---|
3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile | 15.0 | NNRTI activity |
Control Drug (e.g., Efavirenz) | 0.5 | NNRTI activity |
The biological activity of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and viral replication.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can promote cell death in malignant cells.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological models:
- Study on Cancer Cell Lines : A comprehensive evaluation was conducted on multiple cancer cell lines where the compound demonstrated selective toxicity towards malignant cells while sparing normal cells.
- HIV Replication Inhibition : In a series of assays designed to assess antiviral activity, the compound effectively reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent against HIV.
Eigenschaften
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-9-10-3-1-2-6-14(10)11(13-9)8-4-5-8/h1-3,6,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRBZCHHZLPAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.